molecular formula C9H7ClN2O5 B1420134 2-chloro-N-(6-nitro-2H-1,3-benzodioxol-5-yl)acetamide CAS No. 1152898-90-2

2-chloro-N-(6-nitro-2H-1,3-benzodioxol-5-yl)acetamide

Cat. No.: B1420134
CAS No.: 1152898-90-2
M. Wt: 258.61 g/mol
InChI Key: TVJUOHOLSWOBMY-UHFFFAOYSA-N
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Description

2-Chloro-N-(6-nitro-2H-1,3-benzodioxol-5-yl)acetamide is a chloroacetamide derivative featuring a nitro-substituted benzodioxol ring. This compound belongs to a class of molecules with diverse applications in pharmaceuticals, agrochemicals, and materials science. Its structure combines a reactive chloroacetamide group with an electron-deficient aromatic system due to the nitro substituent, which influences its reactivity and intermolecular interactions, such as hydrogen bonding and π-stacking .

Properties

IUPAC Name

2-chloro-N-(6-nitro-1,3-benzodioxol-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O5/c10-3-9(13)11-5-1-7-8(17-4-16-7)2-6(5)12(14)15/h1-2H,3-4H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVJUOHOLSWOBMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)NC(=O)CCl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-chloro-N-(6-nitro-2H-1,3-benzodioxol-5-yl)acetamide typically involves the following steps :

    Starting Materials: The synthesis begins with the preparation of 6-nitro-2H-1,3-benzodioxole, which is then reacted with chloroacetyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

2-chloro-N-(6-nitro-2H-1,3-benzodioxol-5-yl)acetamide undergoes various chemical reactions, including :

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of corresponding amides or thioamides.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The benzodioxole ring can undergo oxidation reactions to form quinone derivatives.

Common reagents used in these reactions include sodium borohydride for reduction and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-chloro-N-(6-nitro-2H-1,3-benzodioxol-5-yl)acetamide has several scientific research applications :

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-(6-nitro-2H-1,3-benzodioxol-5-yl)acetamide involves its interaction with specific molecular targets . The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The chloroacetamide moiety can also react with nucleophilic sites in proteins and DNA, potentially disrupting their function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogues with Benzodioxol Moieties

N-[2-(1,3-Benzodioxol-5-yl)ethyl]-2-Chloroacetamide

This compound shares the benzodioxol core but lacks the nitro group at position 4. Instead, it has an ethyl linker to the acetamide group. Crystallographic studies reveal that its non-centrosymmetric unit forms hydrogen-bonded chains (N–H···O), contrasting with the nitro-substituted target compound, which likely exhibits stronger electron-withdrawing effects and altered packing due to the nitro group .

2-Chloro-N-(2,2-Difluoro-1,3-Benzodioxol-5-yl)Acetamide (CAS: 733762-53-3)

This analog substitutes the nitro group with two fluorine atoms at the 2-position of the benzodioxol ring. The molecular formula (C₉H₆ClF₂NO₃) differs from the target compound (C₉H₆ClN₂O₅), reflecting distinct physicochemical properties .

Table 1: Structural Comparison of Benzodioxol Derivatives

Compound Substituent(s) Molecular Formula Key Properties
Target Compound 6-NO₂ C₉H₆ClN₂O₅ Strong electron withdrawal, polar
N-[2-(1,3-Benzodioxol-5-yl)ethyl] Ethyl linker C₁₁H₁₂ClNO₃ Hydrogen-bonded chains
2,2-Difluoro Analog 2-F₂ C₉H₆ClF₂NO₃ Increased lipophilicity

Analogues with Heterocyclic Modifications

Thiazole-Based Acetamides

Compounds like 2-chloro-N-(substituted phenyl)acetamides coupled with 2-amino-4-phenyl-thiazole (e.g., derivatives 7a–i) replace the benzodioxol ring with a thiazole moiety. These derivatives show enhanced biological activity due to the thiazole’s aromaticity and nitrogen content, which improve binding to biological targets compared to benzodioxol systems .

Quinazolinone and Benzimidazole Derivatives
  • Quinazolinone Analog (Compound 7): Features a 4-chloro-3-nitrophenyl-quinazolinone core.
  • Benzimidazole Analog (CAS: 626207-53-2) : Substitutes benzodioxol with a 2-methyl-benzimidazole group. The basic imidazole nitrogen may enhance hydrogen-bonding capacity, altering pharmacokinetic profiles .

Table 2: Heterocyclic Analog Comparison

Compound Core Structure Key Functional Groups Potential Applications
Target Compound Benzodioxol 6-NO₂, chloroacetamide Agrochemicals, pharmaceuticals
Thiazole Derivatives Thiazole Substituted phenyl, thiazole Antimicrobial agents
Quinazolinone Derivative Quinazolinone Chlorophenyl, nitro Anticancer research
Benzimidazole Derivative Benzimidazole Methyl, chloroacetamide Enzyme inhibition

Agrochemical Analogues

Several chloroacetamides are used as herbicides, such as alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) and pretilachlor (2-chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide). These compounds feature alkyl and alkoxy substituents on the phenyl ring, enhancing soil persistence and herbicidal activity compared to the nitro-benzodioxol system, which may degrade faster due to nitro group reactivity .

Biological Activity

2-Chloro-N-(6-nitro-2H-1,3-benzodioxol-5-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

The molecular formula of this compound is C9H7ClN2O5C_9H_7ClN_2O_5, with a molecular weight of approximately 258.615 g/mol. The compound features a chloro group and a nitro-substituted benzodioxole moiety, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC9H7ClN2O5
Molecular Weight258.615 g/mol
LogP3.2404
Polar Surface Area85.75 Ų
Hydrogen Bond Acceptors5
Hydrogen Bond Donors1

Antitumor Activity

Recent studies have indicated that compounds containing the benzodioxole structure exhibit significant antitumor activity. For instance, derivatives similar to this compound have been tested against various cancer cell lines, including A549 (lung cancer) and others. These studies often employ MTS cytotoxicity assays to evaluate the efficacy of these compounds.

In one study, compounds with nitro groups demonstrated pronounced antitumor effects in both 2D and 3D cell culture systems. Notably, the presence of the nitro group was associated with enhanced cytotoxicity against lung cancer cells, suggesting that structural modifications could lead to improved therapeutic profiles .

Antimicrobial Activity

The antimicrobial properties of similar compounds have also been investigated. In vitro tests against Gram-positive and Gram-negative bacteria showed promising results, indicating that these compounds could serve as potential antibacterial agents. For example, derivatives exhibiting both antitumor and antibacterial activities were evaluated using broth microdilution methods .

Case Studies

  • Antitumor Efficacy : A study evaluated the cytotoxic effects of various benzodioxole derivatives on A549 lung cancer cells. The compound containing the nitro group showed an IC50 value of approximately 4.01±0.95μM4.01\pm 0.95\,\mu M in 3D assays, indicating strong potential for further development as an antitumor agent .
  • Antimicrobial Testing : Another study assessed the antibacterial activity of several derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain nitro-substituted compounds had significant inhibitory effects on bacterial growth .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • DNA Interaction : Many compounds in this class have been shown to bind to DNA, particularly in the minor groove, which may interfere with replication and transcription processes.
  • Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to increased apoptosis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-(6-nitro-2H-1,3-benzodioxol-5-yl)acetamide
Reactant of Route 2
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2-chloro-N-(6-nitro-2H-1,3-benzodioxol-5-yl)acetamide

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